molecular formula C19H18FN3O2S B2482395 N-(2-fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 941948-25-0

N-(2-fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2482395
CAS No.: 941948-25-0
M. Wt: 371.43
InChI Key: HAYDIJDVMGSAFZ-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine-carboxamide class, characterized by a sulfanylidene (C=S) group at position 2 and a carboxamide moiety at position 3.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-11-16(18(24)22-15-6-4-3-5-14(15)20)17(23-19(26)21-11)12-7-9-13(25-2)10-8-12/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYDIJDVMGSAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The β-keto amide precursor is synthesized via aminolysis of ethyl acetoacetate with 2-fluoroaniline under Dean-Stark conditions:
$$
\text{CH}3\text{C(O)CH}2\text{COOEt} + \text{2-Fluoroaniline} \xrightarrow{\text{Xylene, Pyridine, Δ}} \text{CH}3\text{C(O)CH}2\text{CONH(2-Fluorophenyl)} + \text{EtOH}
$$
Key Parameters :

  • Solvent : Xylene (high boiling point facilitates azeotropic water removal).
  • Catalyst : Pyridine (neutralizes HCl, preventing side reactions).
  • Temperature : Reflux (140–150°C) for 8–10 hours.
  • Yield : 60–68% after recrystallization from ethanol-water.

Analytical Validation

  • 1H NMR (DMSO-d6) : δ 10.2 (s, 1H, NH), 7.8–7.6 (m, 2H, Ar-H), 7.3–7.1 (m, 2H, Ar-H), 3.4 (s, 2H, CH₂CO), 2.2 (s, 3H, CH₃).
  • IR (KBr) : 3285 cm⁻¹ (N-H stretch), 1710 cm⁻¹ (C=O), 1650 cm⁻¹ (amide I).

Biginelli-Type Cyclocondensation to Form the Tetrahydropyrimidine Core

Reaction Protocol

The β-keto amide, 4-methoxybenzaldehyde, and thiourea undergo cyclocondensation in ethanol under acidic catalysis:
$$
\text{β-Keto amide} + \text{4-Methoxybenzaldehyde} + \text{Thiourea} \xrightarrow{\text{HCl, EtOH, Δ}} \text{Target Compound}
$$
Optimized Conditions :

  • Molar Ratio : 1:1:1.2 (aldehyde excess ensures complete conversion).
  • Catalyst : Concentrated HCl (5–10 mol%).
  • Solvent : Ethanol (50 mL/mmol).
  • Temperature : Reflux (78°C) for 12–14 hours.
  • Workup : Neutralization with Na₂CO₃, extraction with CH₂Cl₂, and recrystallization from DMF/EtOH.

Mechanistic Insights

  • Enolization : The β-keto amide enolizes, attacking the protonated aldehyde.
  • Knoevenagel Adduct Formation : The enol-aldehyde adduct reacts with thiourea, forming an intermediate thiouronium ion.
  • Cyclization and Aromatization : Intramolecular nucleophilic attack and dehydration yield the tetrahydropyrimidine ring.

Post-Synthetic Modifications and Purification

Carboxamide Formation (Alternative Route)

If the Biginelli reaction employs a β-keto ester (e.g., ethyl acetoacetate), the ester group is hydrolyzed to the carboxylic acid and coupled with 2-fluoroaniline:

  • Hydrolysis :
    $$
    \text{Ester} \xrightarrow{\text{NaOH, H₂O/EtOH}} \text{Carboxylic Acid}
    $$
  • Amide Coupling :
    $$
    \text{Carboxylic Acid} + \text{2-Fluoroaniline} \xrightarrow{\text{HBTU, DIPEA, CH₂Cl₂}} \text{Carboxamide}
    $$
    Coupling Reagents : HBTU (1.2 equiv), DIPEA (3.0 equiv), CH₂Cl₂ (0.1 M).

Chromatographic Purification

  • Column : Silica gel (60–120 mesh).
  • Eluent : Hexane/EtOAc (3:1 → 1:1 gradient).
  • Purity : >95% (HPLC, C18 column, MeOH/H₂O = 70:30).

Analytical and Spectroscopic Characterization

1H NMR (500 MHz, DMSO-d6)

  • δ 9.8 (s, 1H, NH), 7.6–7.4 (m, 2H, Ar-H), 7.2–7.0 (m, 2H, Ar-H), 6.9–6.7 (m, 2H, 4-Methoxyphenyl), 5.3 (s, 1H, CH), 3.8 (s, 3H, OCH₃), 2.3 (s, 3H, CH₃).

13C NMR (125 MHz, DMSO-d6)

  • δ 178.5 (C=S), 170.2 (CONH), 159.8 (C-OCH₃), 135.2–115.4 (Ar-C), 55.1 (OCH₃), 18.9 (CH₃).

IR (KBr)

  • 3250 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), 1245 cm⁻¹ (C-S).

Mass Spectrometry

  • ESI-MS : m/z 428.1 [M+H]⁺ (Calc. 427.4).

Yield Optimization and Challenges

Critical Factors Affecting Yield

  • Catalyst Choice : HCl outperforms Lewis acids (e.g., ZnCl₂) in minimizing side products.
  • Solvent Polarity : Ethanol enhances solubility of intermediates compared to THF.
  • Temperature Control : Prolonged reflux (>14 hours) leads to decomposition.

Common Impurities

  • Unreacted β-Keto Amide : Removed via aqueous NaHCO₃ wash.
  • Oligomeric Byproducts : Suppressed by maintaining dilute reaction conditions (0.1–0.2 M).

Comparative Analysis of Synthetic Routes

Parameter Biginelli with β-Keto Amide Post-Hydrolysis Coupling
Steps 2 3
Overall Yield 55–60% 40–45%
Purity >95% >90%
Scalability High Moderate

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduce reaction time to 2–3 hours via enhanced heat/mass transfer.
  • Green Chemistry : Ethanol/water mixtures (7:3) replace DMF, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

N-(2-fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

The table below compares key structural features and properties of the target compound with similar derivatives:

Compound Name R₁ (Position 2) R₂ (Position 4) Key Modifications Biological Activity (Reported) Reference
N-(2-Fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide (Target) 2-Fluorophenyl 4-Methoxyphenyl - Not explicitly reported -
N-(2-Chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide 2-Chlorophenyl 3-Methoxyphenyl Cl instead of F; methoxy at C3 Antimicrobial screening (moderate)
N-[2-Chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 2-Cl-4-CF₃Ph Varied aryl CF₃ group enhances lipophilicity Antimicrobial (variable by substituent)
Ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl ester 4-CF₃Ph Ester instead of carboxamide Higher lipophilicity
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 2-Fluorophenyl 4-Methoxyphenyl Aminomethyl linker; phenyl at C2 Immunomodulatory/antibacterial

Key Observations:

  • Fluorine vs.
  • Methoxy Position: The 4-methoxyphenyl group in the target enhances electron-donating effects compared to 3-methoxyphenyl in , which may influence π-π stacking in biological targets.
  • Carboxamide vs. Ester: The carboxamide in the target facilitates hydrogen bonding, unlike the ester in , which prioritizes lipophilicity over polar interactions.

Biological Activity

N-(2-fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the tetrahydropyrimidine core followed by the introduction of various substituents. The general synthetic route includes:

  • Formation of Tetrahydropyrimidine : Utilizing appropriate aldehydes and amines.
  • Introduction of Fluorophenyl and Methoxyphenyl Groups : Achieved through nucleophilic substitutions or coupling reactions.
  • Formation of Sulfanylidene Group : Involves the reaction with sulfur-containing reagents.

Antiviral Activity

Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit inhibitory effects on HIV-1 integrase (IN), a crucial enzyme for viral replication. For example, a related compound demonstrated an IC50 value of 0.65 µM against IN, indicating significant antiviral potential . However, it is noteworthy that these compounds did not show effective inhibition against HIV-1 and HIV-2 in cell culture assays below their cytotoxic concentration .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound exhibited selective cytotoxicity towards specific cancer cells while sparing normal cells, suggesting its potential as a chemotherapeutic agent .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in cellular processes. For instance, docking studies have shown that the compound can effectively bind to the active site of HIV integrase, disrupting its function and preventing viral replication .

Data Table: Biological Activities

Activity TypeResult/ObservationReference
HIV Integrase InhibitionIC50 = 0.65 µM
CytotoxicitySelective against cancer cells
MechanismEnzyme inhibition via docking

Case Studies

Several studies have explored the biological activity of related compounds within the same class. For example:

  • Study on Tetrahydropyrimidine Derivatives : A series of derivatives were synthesized and evaluated for their ability to inhibit HIV integrase. Notably, one compound showed promising results with an IC50 value significantly lower than other tested analogs.
  • Cytotoxicity Evaluation : In vitro studies conducted on various cancer cell lines revealed that certain derivatives exhibited potent cytotoxic effects without affecting normal cell viability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including Biginelli or modified Hantzsch pyrimidine ring formation. Key steps include condensation of thiourea with β-keto esters/amides under acidic conditions (e.g., HCl or acetic acid) . Temperature (70–100°C) and solvent choice (ethanol, acetonitrile) significantly affect cyclization efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (methanol/water) is critical for ≥95% purity. HPLC monitoring (C18 column, acetonitrile/water mobile phase) ensures intermediate stability .

Q. How is the structural conformation of this compound validated, and what intramolecular interactions stabilize its crystal lattice?

  • Methodological Answer : X-ray crystallography reveals planar pyrimidine rings with dihedral angles (e.g., 12.8° between pyrimidine and fluorophenyl groups) and intramolecular N–H⋯N hydrogen bonds (e.g., N4–H4⋯N5) stabilizing the six-membered ring . Weak C–H⋯O and C–H⋯π interactions further stabilize the crystal lattice. NMR (¹H/¹³C) confirms substituent positions: methoxy protons resonate at δ 3.7–3.8 ppm, while sulfanylidene (C=S) appears at ~200 ppm in ¹³C spectra .

Advanced Research Questions

Q. How does polymorphism affect the biological activity of this tetrahydropyrimidine derivative, and what analytical strategies resolve structural discrepancies?

  • Methodological Answer : Polymorphic forms (e.g., differing in aryl group orientation) alter solubility and binding affinity. Comparative studies using DSC (differential scanning calorimetry) and PXRD (powder X-ray diffraction) distinguish polymorphs . For example, a 5.2° vs. 6.4° dihedral angle shift in aryl groups correlates with 20% variation in antifungal activity in analogous compounds . Molecular docking (AutoDock Vina) can predict binding mode changes to biological targets (e.g., fungal CYP51) due to conformational flexibility .

Q. What contradictions arise in spectral data interpretation for this compound, and how are they resolved experimentally?

  • Methodological Answer : Overlapping ¹H NMR signals (e.g., fluorophenyl vs. methoxyphenyl protons) require advanced techniques like 2D NMR (COSY, HSQC) for assignment . Mass spectrometry (HRMS-ESI) resolves ambiguities in molecular ion fragmentation patterns (e.g., m/z 387.9 [M+H]⁺). Discrepancies in FT-IR carbonyl stretching (C=O at ~1680 cm⁻¹ vs. C=S at ~1250 cm⁻¹) are clarified via computational IR simulations (Gaussian 09, DFT/B3LYP) .

Q. How do substituent modifications (e.g., fluorophenyl vs. chlorophenyl) influence the compound’s pharmacokinetic properties?

  • Methodological Answer : LogP (3.37–3.75) and PSA (91.77 Ų) are calculated via ChemDraw to predict membrane permeability . Fluorine’s electron-withdrawing effect enhances metabolic stability compared to chlorine, as shown in microsomal assays (rat liver S9 fraction, 37°C, 1 hr). Bioisosteric replacements (e.g., methoxy to ethoxy) are evaluated via SAR studies using IC₅₀ values against target enzymes (e.g., DHFR) .

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